5-[4-(4-Chlorophenoxy)piperidine-1-carbonyl]-1-(cyclohexylmethyl)piperidin-2-one
Overview
Description
5-[4-(4-Chlorophenoxy)piperidine-1-carbonyl]-1-(cyclohexylmethyl)piperidin-2-one is a complex organic compound that features a piperidine ring structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. The presence of the chlorophenoxy group and the piperidine rings contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-Chlorophenoxy)piperidine-1-carbonyl]-1-(cyclohexylmethyl)piperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 4-chlorophenol with piperidine to form 4-(4-chlorophenoxy)piperidine. This intermediate is then subjected to further reactions, including acylation and cyclization, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also considered to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-Chlorophenoxy)piperidine-1-carbonyl]-1-(cyclohexylmethyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Scientific Research Applications
5-[4-(4-Chlorophenoxy)piperidine-1-carbonyl]-1-(cyclohexylmethyl)piperidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: The compound’s potential pharmacological activities are explored for the development of new therapeutic agents. Its structure suggests possible applications in treating various diseases.
Industry: In the industrial sector, the compound may be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of 5-[4-(4-Chlorophenoxy)piperidine-1-carbonyl]-1-(cyclohexylmethyl)piperidin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a single piperidine ring, commonly used in organic synthesis and as a precursor for more complex compounds.
4-(4-Chlorophenyl)-4-hydroxypiperidine: A related compound with a hydroxyl group, used in the analysis of haloperidol metabolites.
Piperidine Derivatives: Various derivatives with different substituents, each with unique properties and applications in drug discovery and development.
Uniqueness
5-[4-(4-Chlorophenoxy)piperidine-1-carbonyl]-1-(cyclohexylmethyl)piperidin-2-one is unique due to its specific combination of functional groups and ring structures
Properties
IUPAC Name |
5-[4-(4-chlorophenoxy)piperidine-1-carbonyl]-1-(cyclohexylmethyl)piperidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33ClN2O3/c25-20-7-9-21(10-8-20)30-22-12-14-26(15-13-22)24(29)19-6-11-23(28)27(17-19)16-18-4-2-1-3-5-18/h7-10,18-19,22H,1-6,11-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKARDOHWFRRFNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(CCC2=O)C(=O)N3CCC(CC3)OC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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